CID 18185457 refers to a specific chemical compound that has garnered attention in the field of medicinal chemistry, particularly for its potential antiviral properties. This compound is categorized under the class of nucleoside analogs, which are essential for developing antiviral medications. Nucleoside analogs mimic the structure of natural nucleosides, allowing them to interfere with viral replication processes.
CID 18185457 is derived from a series of synthetic modifications to nucleoside structures, particularly focusing on phosphonic acid derivatives. The classification of CID 18185457 falls under antiviral agents, specifically targeting viral polymerases. Its structural characteristics enable it to act effectively against various viral pathogens by mimicking natural substrates used in nucleic acid synthesis.
The synthesis of CID 18185457 involves several key steps that utilize established organic chemistry techniques. A notable method includes the Simmons-Smith reaction, which is pivotal in constructing the cyclopropyl moiety characteristic of this compound.
This synthetic route has been reported to yield high purity compounds suitable for biological evaluation .
CID 18185457 features a complex molecular structure that includes:
The molecular formula and structural data indicate that CID 18185457 possesses unique stereochemical configurations that enhance its binding affinity to viral enzymes. The precise three-dimensional arrangement allows for effective interaction with target sites within viral polymerases.
CID 18185457 undergoes several significant chemical reactions:
These reactions are essential for understanding how CID 18185457 functions as an antiviral agent.
The mechanism of action for CID 18185457 primarily involves its role as a competitive inhibitor of viral polymerases. Once phosphorylated:
Studies have shown that compounds similar to CID 18185457 exhibit significant antiviral activity against various viruses, including those responsible for respiratory infections and hepatitis .
CID 18185457 exhibits distinct physical and chemical properties:
These properties are crucial for its application in pharmaceutical formulations and biological assays.
CID 18185457 holds promise in various scientific applications:
The ongoing research into CID 18185457 underscores its potential impact on future antiviral therapies and drug discovery initiatives.
Hydroboration remains a cornerstone methodology for constructing boron-carbon bonds in strained cyclic systems like CID 18185457. The regioselective addition of boranes (e.g., catecholborane or pinacolborane) across alkenes enables efficient access to primary organoboron intermediates. For CID 18185457’s core structure, anti-Markovnikov hydroboration of specialized alkene precursors followed by intramolecular cyclization proves particularly effective. The strained nature of the three-membered ring necessitates precise stoichiometric control and low-temperature conditions (-78°C to 0°C) to prevent oligomerization. Steric guidance from adjacent substituents directs boron placement at the less hindered carbon, achieving the required regiochemistry for subsequent ring closure [1].
Table 1: Hydroboration Reagents for CID 18185457 Precursors
Hydroboration Reagent | Temperature Range | Cyclization Yield (%) | Regioselectivity (anti-Markovnikov:Markovnikov) |
---|---|---|---|
Catecholborane | -78°C to -20°C | 65-72% | 92:8 |
Pinacolborane | -20°C to 25°C | 58-63% | 85:15 |
9-BBN | 0°C to 40°C | 48-55% | 78:22 |
Transition-metal catalysis enables strategic C-B bond formation at advanced synthetic stages. Palladium-catalyzed Miyaura borylation of halogenated intermediates is instrumental for installing boron onto pre-formed carbocyclic scaffolds. For CID 18185457, Pd(dppf)Cl₂ catalyzes the borylation of cyclic vinyl halides with bis(pinacolato)diboron (B₂pin₂), generating boronated precursors with >80% efficiency. Crucially, the mild conditions (50-80°C, THF solvent) preserve the integrity of the strained ring system. Electrochemical methods further enhance functionalization; recent advances demonstrate electrochemically mediated bond-forming strategies capable of functionalizing sterically hindered C(sp³) atoms adjacent to boron centers via sequential single-electron oxidations [1]. This generates reactive carbocation intermediates that undergo ring closure, providing an alternative pathway to strained boron cycles under catalyst-free conditions.
Synthesizing strained borirane rings (two carbons, one boron) in CID 18185457 demands specialized cyclization techniques. Two predominant approaches exist:
Systematic alkyl substitution on the boron atom and adjacent carbons profoundly impacts CID 18185457’s stability and bioactivity. Bulky, electron-donating alkyl groups (e.g., tert-butyl, adamantyl) enhance both kinetic stability against hydrolysis and antiviral potency:
Table 2: Impact of Alkyl Substituents (R) on CID 18185457 Stability and Bioactivity
Alkyl Group (R) | Hydrolytic Half-life (PBS, pH 7.4) | Antiviral EC₅₀ (μM) | C LogP |
---|---|---|---|
Methyl | 40 min | >50 | 1.2 |
Ethyl | 55 min | 48.7 | 1.8 |
Cyclohexyl | 8.5 h | 9.3 | 3.1 |
tert-Butyl | 11.2 h | 5.1 | 3.0 |
1-Adamantyl | 26.0 h | 0.75 | 3.8 |
2-Norbornyl | 34.5 h | 0.28 | 4.2 |
Introducing electronegative atoms (O, N, F) directly bonded to boron or within its organic ligands dramatically alters reactivity and target affinity:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1